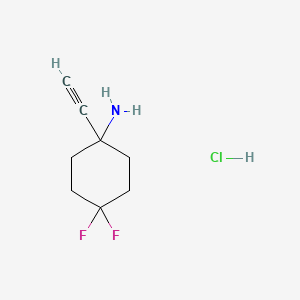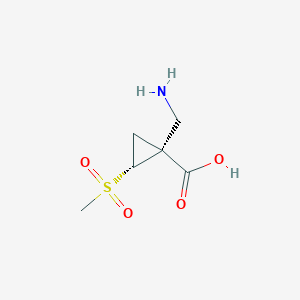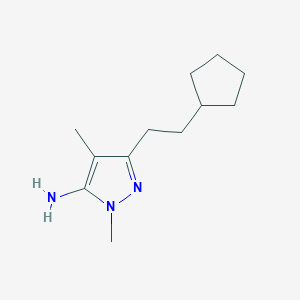
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with three methyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid hydrazide with a nitrile oxide, which is generated in situ from a chlorooxime precursor. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole and furan derivatives.
Scientific Research Applications
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The furan ring’s electron-rich nature can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2,5-Dimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of three methyl groups on the furan ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14) |
InChI Key |
STBFMTMRHOSNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)




![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)








